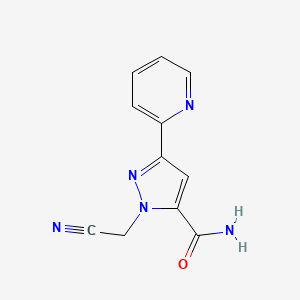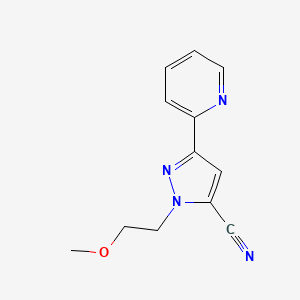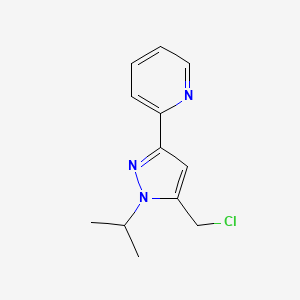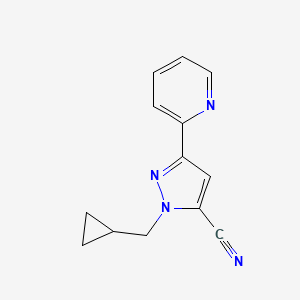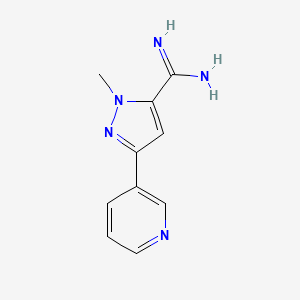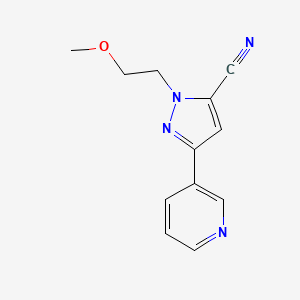
5-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
5-(Chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole, also known as 5-CMEPP, is a heterocyclic compound that has been studied extensively due to its diverse applications in the fields of science and technology. It is a five-membered ring compound containing a nitrogen and a carbon atom, as well as a chlorine atom. 5-CMEPP has been extensively studied in the fields of organic synthesis, medicinal chemistry, and biological research. Its unique structure and chemical properties make it an attractive target for research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 3- and 5-Triflyloxy-1H-pyrazole-4-carboxylates in Synthesis : Research has demonstrated the utility of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions, leading to the formation of various condensed pyrazoles and 5-arylpyrazoles. These compounds are pivotal for developing complex pyrazole-based structures, showcasing the synthetic versatility of pyrazole derivatives (Arbačiauskienė et al., 2011).
New Flexible Synthesis of Pyrazoles : A flexible synthesis approach has been developed for pyrazoles with functionalized side chains and varying substituents, demonstrating the adaptability of pyrazole chemistry for generating derivatives with potential ligating properties (Grotjahn et al., 2002).
Structural and Spectroscopic Studies
Structural Investigations of Pyrazole Derivatives : Studies involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and related compounds have provided insight into their structural and electronic properties, utilizing techniques such as NMR, FT-IR spectroscopy, and X-ray crystallography. These investigations offer a deeper understanding of the molecular characteristics of pyrazole derivatives (Viveka et al., 2016).
Biological Applications and Potential
Antimicrobial and Antioxidant Activities : Pyrazoline derivatives, including those derived from pyrazole precursors, have shown significant antimicrobial and antioxidant activities, underlining their potential in medicinal chemistry (Govindaraju et al., 2012).
Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates as NLO Materials : The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has highlighted their potential as nonlinear optical materials, suggesting applications in optical limiting (Chandrakantha et al., 2013).
Anticancer Activities : Certain pyrazole derivatives have been identified as apoptosis inducers for lung cancer cells, offering a promising avenue for the development of new anticancer agents (Lv et al., 2012).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-ethyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYGKVOGPUFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



